

Benchmarking Guide to Leading FGFR Inhibitors

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Compound of Interest

Compound Name: Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

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This guide provides a comprehensive comparison of four prominent Fibroblast Growth Factor Receptor (FGFR) inhibitors: Erdafitinib, Pemigatinib, Infigratinib, and Futibatinib. It is designed for researchers, scientists, and drug development professionals to objectively evaluate the performance of these therapies based on available preclinical and clinical data.

Comparative Efficacy and Selectivity

The following tables summarize the biochemical potency and kinase selectivity of the four FGFR inhibitors. These data are crucial for understanding their therapeutic window and potential off-target effects.

Table 1: Biochemical Potency (IC50 in nM) against FGFR Family Kinases

Inhibitor	FGFR1 (nM)	FGFR2 (nM)	FGFR3 (nM)	FGFR4 (nM)
Erdafitinib	1.2	2.5	3.0	5.7
Pemigatinib	0.4	0.5	1.2	30
Infigratinib	1.1	1.4	4.6	61
Futibatinib	1.8	1.6	3.7	28

Table 2: Kinase Selectivity Profile

This table presents a comparative overview of the off-target kinase inhibition. It is important to note that direct head-to-head large-scale panel data for all four inhibitors under identical conditions is limited. The data below is compiled from multiple sources and should be interpreted with consideration of potential variations in experimental setups.

Inhibitor	Key Off-Target Kinases Inhibited (>50% inhibition at 1µM)
Erdafitinib	RET, VEGFR2, KIT, PDGFRα/β
Pemigatinib	VEGFR2
Infigratinib	VEGFR2, KIT, RET
Futibatinib	Highly selective for FGFR1-4 with minimal off-target activity

Overview of Clinical Efficacy

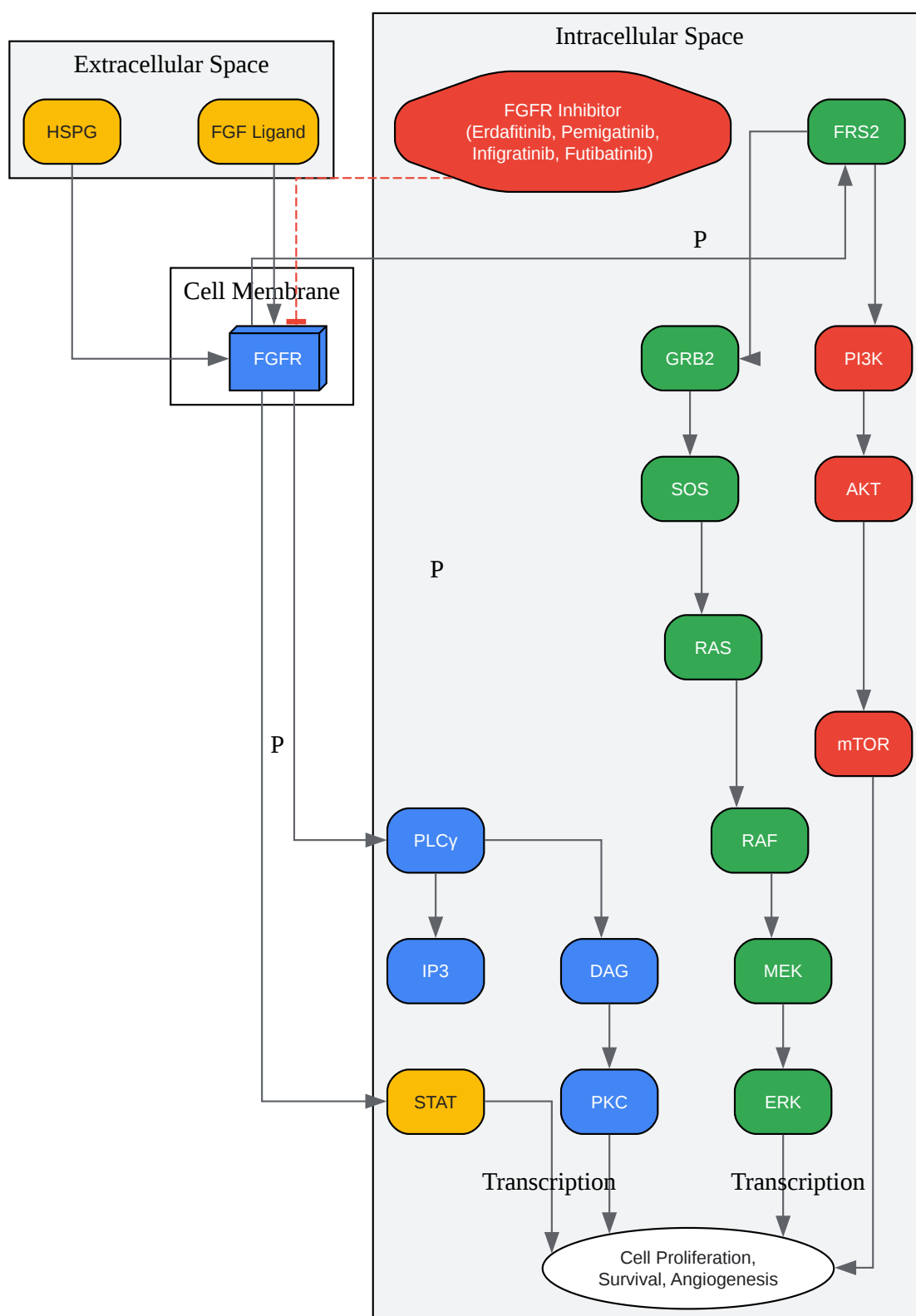
The clinical utility of these FGFR inhibitors has been demonstrated in pivotal trials for specific cancer types with FGFR alterations.

Table 3: Summary of Key Clinical Trial Outcomes

Inhibitor	Clinical Trial	Indication	Objective Response Rate (ORR)	Median Progression-Free Survival (PFS)
Erdafitinib	BLC2001 (Phase 2) / THOR (Phase 3)	Urothelial Carcinoma with susceptible FGFR3/2 alterations	40% (BLC2001)	5.5 months (BLC2001)
Pemigatinib	FIGHT-202 (Phase 2)	Cholangiocarcinoma with FGFR2 fusions or rearrangements	37% ^[1]	7.0 months ^[1]
Infigratinib	NCT02150967 (Phase 2)	Cholangiocarcinoma with FGFR2 fusions or rearrangements	23.1% ^[2]	7.3 months ^[2]
Futibatinib	FOENIX-CCA2 (Phase 2)	Cholangiocarcinoma with FGFR2 fusions or rearrangements	42% ^{[3][4][5]}	9.0 months ^[4]

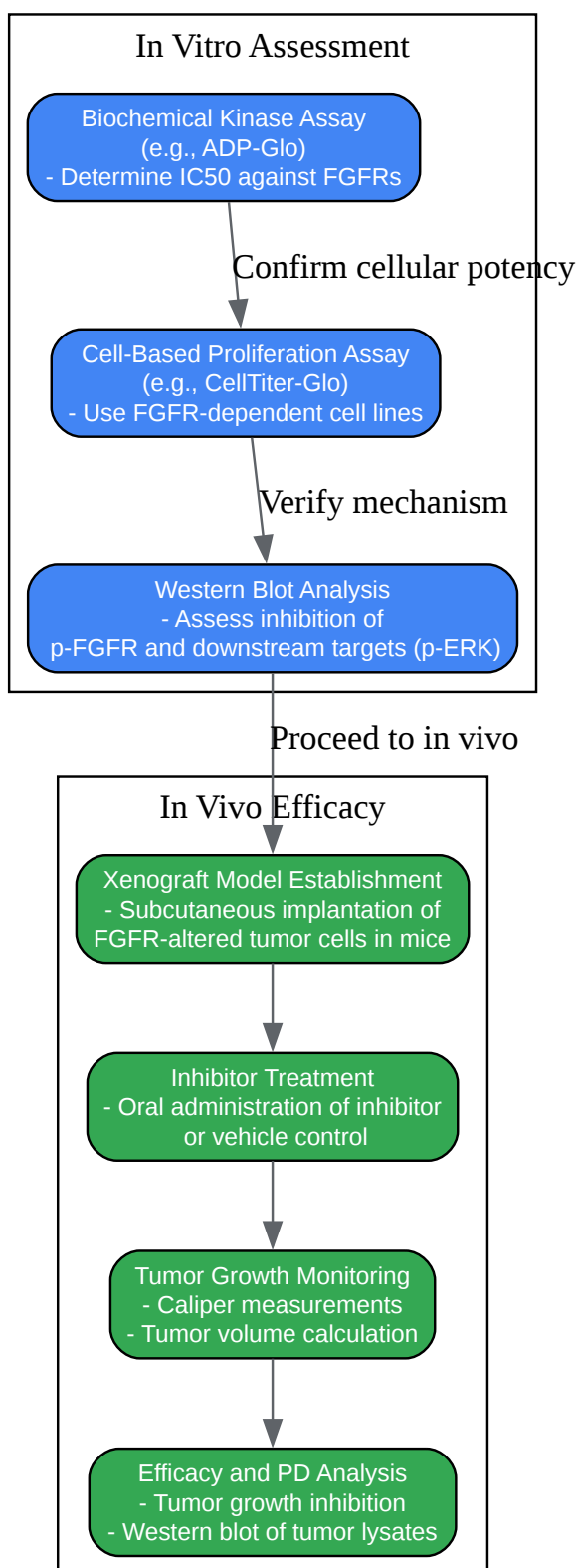
Signaling Pathways and Experimental Workflows

Visual representations of the FGFR signaling pathway and a typical experimental workflow for evaluating FGFR inhibitors are provided below.



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FGFR Signaling Pathway and Inhibition



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Typical Experimental Workflow for FGFR Inhibitor Evaluation

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the development and evaluation of the compared FGFR inhibitors.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the kinase reaction.

- **Objective:** To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against purified FGFR kinases.
- **Materials:** Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes; appropriate kinase buffer; ATP; substrate (e.g., poly(E,Y)4:1); test inhibitor (serially diluted); ADP-Glo™ Kinase Assay kit.
- **Procedure:**
 - Add kinase, substrate, and test inhibitor to a 384-well plate.
 - Initiate the reaction by adding ATP.
 - Incubate at room temperature for a specified time (e.g., 60 minutes).
 - Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP.
 - Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
 - Measure luminescence using a plate reader.
- **Data Analysis:** The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. IC₅₀ values are calculated by plotting the percent inhibition of kinase activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Tumor Xenograft Efficacy Studies

These studies assess the anti-tumor activity of FGFR inhibitors in a living organism.

- Objective: To evaluate the in vivo efficacy of FGFR inhibitors in suppressing the growth of tumors with FGFR alterations.
- Animal Models: Immunocompromised mice (e.g., athymic nude or NOD/SCID) are typically used.
- Tumor Implantation:
 - Cell Line-Derived Xenografts (CDX): Human cancer cell lines with known FGFR alterations (e.g., RT112/luc for urothelial carcinoma, KATO III, SNU-16, or NCI-H716 for cholangiocarcinoma) are cultured and subcutaneously injected into the flank of the mice. [6]
 - Patient-Derived Xenografts (PDX): Tumor fragments from a patient's cancer are directly implanted into the mice.
- Treatment Regimen:
 - Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
 - Mice are randomized into treatment and vehicle control groups.
 - The FGFR inhibitor is administered orally once daily at a specified dose (e.g., 10-30 mg/kg).[4] The vehicle group receives the formulation without the active drug.
- Efficacy Evaluation:
 - Tumor volume is measured 2-3 times per week using calipers (Volume = (Length x Width²)/2).
 - Animal body weight and general health are monitored.
 - At the end of the study, tumors are excised, weighed, and may be used for pharmacodynamic analysis (e.g., Western blot for p-FGFR).
- Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the mean tumor volume of the treated group to the vehicle control group.

Key Clinical Trial Methodologies

The following provides a summary of the study designs for the pivotal trials of the discussed FGFR inhibitors.

- Pemigatinib (FIGHT-202; NCT02924376):
 - Design: A phase 2, open-label, single-arm study in patients with previously treated, locally advanced or metastatic cholangiocarcinoma.[\[1\]](#)[\[7\]](#)
 - Patient Population: Enrolled three cohorts: patients with FGFR2 fusions or rearrangements, patients with other FGF/FGFR alterations, and patients with no FGF/FGFR alterations.[\[8\]](#)
 - Intervention: Pemigatinib administered orally at 13.5 mg once daily for 14 days, followed by a 7-day rest period, in 21-day cycles.[\[1\]](#)
 - Primary Endpoint: Objective Response Rate (ORR) in the cohort with FGFR2 fusions or rearrangements, assessed by independent central review.[\[8\]](#)
- Futibatinib (FOENIX-CCA2; NCT02052778):
 - Design: A phase 2, open-label, single-arm, multicenter study.[\[3\]](#)[\[4\]](#)[\[5\]](#)
 - Patient Population: Patients with unresectable or metastatic intrahepatic cholangiocarcinoma with FGFR2 gene fusions or other rearrangements who had progressed on at least one prior systemic therapy.[\[4\]](#)[\[9\]](#)
 - Intervention: Futibatinib administered orally at 20 mg once daily continuously.[\[4\]](#)[\[9\]](#)
 - Primary Endpoint: Objective Response Rate (ORR) assessed by independent central review.[\[4\]](#)
- Infigratinib (NCT02150967):
 - Design: A phase 2, multicenter, open-label, single-arm study.[\[2\]](#)

- Patient Population: Patients with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[2]
- Intervention: Infigratinib administered orally at 125 mg once daily for 21 consecutive days, followed by a 7-day rest period, in 28-day cycles.[2]
- Primary Endpoint: Objective Response Rate (ORR) assessed by blinded independent central review.[2]
- Erdafitinib (BLC2001; NCT02365597 / THOR; NCT03390504):
 - Design: BLC2001 was a phase 2, open-label, single-arm study. THOR is a phase 3 randomized study.
 - Patient Population: Patients with locally advanced or metastatic urothelial carcinoma with susceptible FGFR3 or FGFR2 genetic alterations who had progressed after platinum-containing chemotherapy.
 - Intervention (BLC2001): Erdafitinib administered orally at 8 mg once daily, with a potential dose escalation to 9 mg daily.
 - Primary Endpoint (BLC2001): Objective Response Rate (ORR).

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